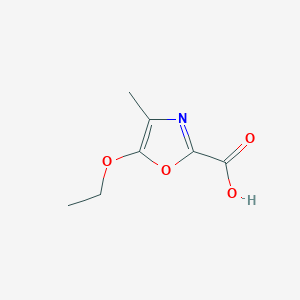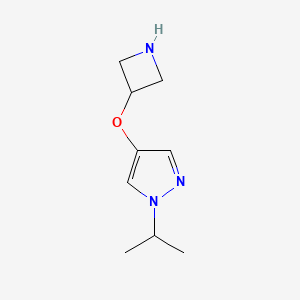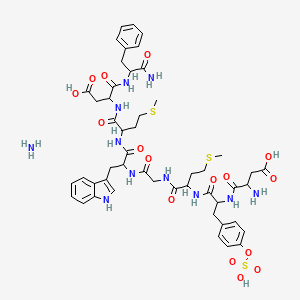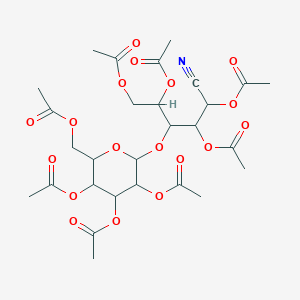![molecular formula C11H12N2O2 B15092492 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a cyclopropyl and methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with cyclopropyl carbonyl compounds under acidic or basic conditions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazole: Lacks the carbonyl group, which may affect its reactivity and biological activity.
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one: The hydroxyl group can introduce different chemical properties compared to the methoxy group.
1-Cyclopropyl-6-methoxy-1H-benzo[d]thiazol-2(3H)-one: The sulfur atom in the thiazole ring can significantly alter the compound’s properties.
Uniqueness: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of substituents and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-cyclopropyl-5-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-4-5-9-10(6-8)13(7-2-3-7)11(14)12-9/h4-7H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
WODXJNKZPQBVSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15092438.png)

![Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B15092449.png)




![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)

